molecular formula C14H19N3O4 B11622197 (3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide

(3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide

Cat. No.: B11622197
M. Wt: 293.32 g/mol
InChI Key: AYHDAZKBBARTOB-CXUHLZMHSA-N
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Description

(3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for hydrazones, including this compound, may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

Chemistry

  • Used as intermediates in organic synthesis.
  • Employed in the development of new synthetic methodologies.

Biology

  • Investigated for potential biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine

  • Explored as potential drug candidates for various diseases.
  • Studied for their pharmacokinetic and pharmacodynamic properties.

Industry

  • Utilized in the production of dyes and pigments.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)propanamide
  • (3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)pentanamide

Uniqueness

  • The presence of the 2,4-dimethoxyphenyl group imparts unique electronic and steric properties.
  • The acetylhydrazinylidene moiety contributes to its reactivity and potential biological activity.

This outline provides a comprehensive overview of the compound (3E)-3-(2-acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide For more specific details, further experimental data and literature references would be required

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

(3E)-3-(acetylhydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide

InChI

InChI=1S/C14H19N3O4/c1-9(16-17-10(2)18)7-14(19)15-12-6-5-11(20-3)8-13(12)21-4/h5-6,8H,7H2,1-4H3,(H,15,19)(H,17,18)/b16-9+

InChI Key

AYHDAZKBBARTOB-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C)/CC(=O)NC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC(=NNC(=O)C)CC(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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